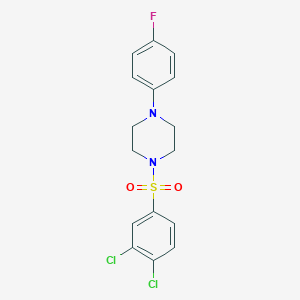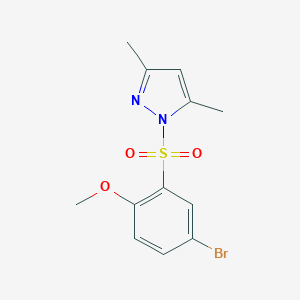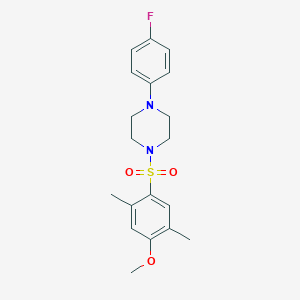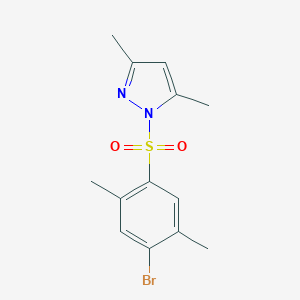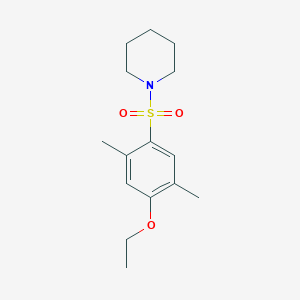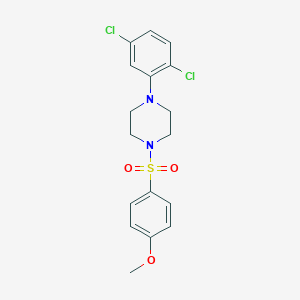
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective noradrenergic neurotoxin that has been shown to selectively damage noradrenergic neurons in the brain.
作用機序
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine selectively damages noradrenergic neurons by inducing oxidative stress and apoptosis. It has been shown to cause a decrease in the levels of norepinephrine in the brain, which is a neurotransmitter that is primarily produced by noradrenergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine depend on the dose and route of administration. In general, 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been shown to cause a decrease in the levels of norepinephrine in the brain, which can lead to changes in behavior and physiology. 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been shown to cause an increase in anxiety-like behavior in rodents, as well as changes in cardiovascular and thermoregulatory responses.
実験室実験の利点と制限
The main advantage of using 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively damage these neurons and study their role in various physiological and behavioral processes. However, 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has some limitations as well. It can be toxic at high doses, and its effects can vary depending on the dose and route of administration. Additionally, the use of 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine in humans is limited due to ethical concerns.
将来の方向性
There are several future directions for research on 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine. One area of interest is the role of noradrenergic neurons in drug addiction. 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been shown to decrease the rewarding effects of drugs of abuse, and further research could lead to the development of new treatments for addiction. Another area of interest is the role of noradrenergic neurons in stress and anxiety. 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been shown to increase anxiety-like behavior in rodents, and further research could lead to the development of new treatments for anxiety disorders.
Conclusion:
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine, or 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective noradrenergic neurotoxin that has been shown to selectively damage noradrenergic neurons in the brain. 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been used in studies on stress, anxiety, depression, and drug addiction, among others. While 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has some limitations, it has several advantages for use in lab experiments, and there are several future directions for research on this compound.
合成法
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine can be synthesized using a method that involves the reaction of 2,5-dichloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of piperazine. The resulting product is then purified using column chromatography.
科学的研究の応用
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been widely used in scientific research to selectively damage noradrenergic neurons in the brain. This has been particularly useful in studying the role of noradrenergic neurons in various physiological and behavioral processes. 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been used in studies on stress, anxiety, depression, and drug addiction, among others.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-24-14-3-5-15(6-4-14)25(22,23)21-10-8-20(9-11-21)17-12-13(18)2-7-16(17)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDYYPFEDFPCQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

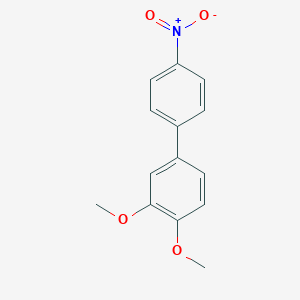
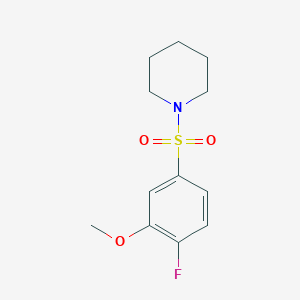
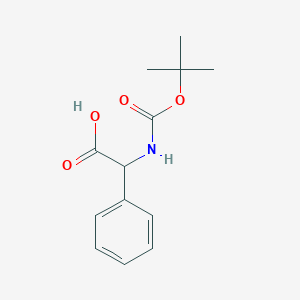
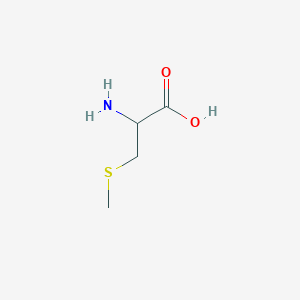
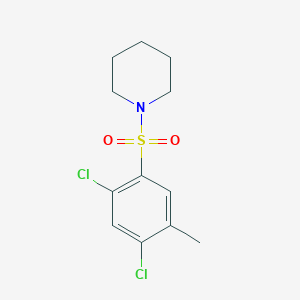
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)

